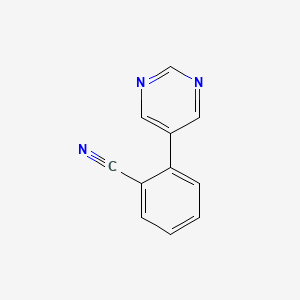

2-(5-Pyrimidinyl)benzonitrile

Description

2-(5-Pyrimidinyl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile moiety linked to a pyrimidine ring at position 3. This structure combines the electron-withdrawing nitrile group with the pyrimidine heterocycle, a common scaffold in medicinal chemistry and materials science. The compound’s unique architecture enables diverse interactions with biological targets (e.g., enzymes, receptors) and influences its physicochemical properties, such as solubility and dipole moment .

Properties

Molecular Formula |

C11H7N3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-pyrimidin-5-ylbenzonitrile |

InChI |

InChI=1S/C11H7N3/c12-5-9-3-1-2-4-11(9)10-6-13-8-14-7-10/h1-4,6-8H |

InChI Key |

KZLBQPHKMFHXKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CN=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Pyrimidinyl)benzonitrile typically involves the reaction of 5-bromo-2-pyrimidine with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-bromo-2-pyrimidine reacts with phenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Pyrimidinyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine and benzonitrile rings.

Reduction: Amino derivatives of the original compound.

Substitution: Halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

2-(5-Pyrimidinyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(5-Pyrimidinyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- The pyrimidine ring in this compound is critical for π-π stacking interactions in biological targets, similar to its role in kinase inhibitors like imatinib .

- Substituents on the pyrimidine ring (e.g., azidoethyl in , chloro in ) alter electronic properties and bioactivity. For example, azido groups enable bioconjugation, while chlorine enhances herbicidal potency.

Benzonitrile Derivatives with Varying Heterocycles

Table 2: Impact of Heterocycle Substitution on Properties

| Compound Name | Heterocycle Type | Key Differences | Applications | References |

|---|---|---|---|---|

| This compound | Pyrimidine | High dipole moment; planar structure | Drug discovery, OLEDs | |

| 2-(Azepan-1-yl)benzonitrile | Azepane (7-membered ring) | Increased ring size enhances binding affinity | Neuropharmacology | |

| 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile | Pyridine + hydroxymethyl | Hydrogen-bonding capacity; improved solubility | Antimicrobial agents | |

| 5-(Aminomethyl)picolinonitrile | Pyridine + aminomethyl | Chelation potential for metal ions | Catalysis, sensors |

Key Observations :

- Ring size and substituents dictate biological interactions. For instance, azepane’s larger ring in improves receptor binding compared to smaller pyrrolidine analogs.

- Hydroxymethyl groups (e.g., in ) enhance solubility and hydrogen-bonding interactions, making them favorable for drug design.

Table 3: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Solubility (DMSO, mg/mL) | LogP | Biological Activity | |

|---|---|---|---|---|---|

| This compound | ~211.2 | ~20 (predicted) | 2.1 | Kinase inhibition (hypothesized) | |

| 4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile | 325.4 | 15 | 3.5 | Photoluminescence (Φ = 0.45) | |

| 2-(Azepan-1-yl)benzonitrile | 230.3 | 35 | 2.8 | CNS modulation |

Key Observations :

- Higher LogP values in azepane and cyclopropyl derivatives correlate with improved membrane permeability .

- Solubility decreases with bulky substituents (e.g., azidoethyl in ), impacting formulation strategies.

Research Findings and Mechanistic Insights

- Biological Targets : Pyrimidine-containing benzonitriles often target ATP-binding pockets in kinases due to their structural mimicry of purine rings .

- Material Science Applications : The planar pyrimidine-benzonitrile structure enhances charge transport in OLEDs, as seen in TADF materials .

- Synthetic Versatility : The nitrile group allows further functionalization (e.g., conversion to amides or tetrazoles), a strategy employed in .

Biological Activity

2-(5-Pyrimidinyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an in-depth examination of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring attached to a benzonitrile moiety. This unique structure allows it to engage in various chemical reactions and biological interactions, making it a versatile candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancer tissues.

- Case Study Findings : A study synthesized several cyanopyrimidine hybrids, including derivatives related to this compound. These compounds exhibited potent COX-2 inhibitory activities with IC50 values in the submicromolar range, comparable to established drugs like Celecoxib . Notably, compounds derived from this class demonstrated significant anticancer activity against various cell lines, including MCF-7 and A549, with IC50 values in the nanomolar range .

| Compound | IC50 (µM) | Cell Line | Activity Type |

|---|---|---|---|

| This compound | 0.17 | MCF-7 | COX-2 Inhibition |

| Related Compound A | 0.22 | A549 | Anticancer |

| Related Compound B | 1.68 | HepG2 | Anticancer |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits significant inhibitory effects against various bacterial strains.

- Research Findings : In vitro studies have shown that this compound possesses antimicrobial activity comparable to standard antibiotics. For instance, it demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli similar to those produced by ciprofloxacin.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound is believed to inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis, leading to reduced cell proliferation in cancerous tissues.

- Apoptosis Induction : Studies have reported that treatment with this compound can induce apoptosis in cancer cells, evidenced by increased early and late apoptotic rates .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound distinguishes it from other pyrimidine derivatives.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Pyrimidine-Benzenoid | COX-2 inhibition, Anticancer |

| 2-(5-Pyrimidinyl)benzaldehyde | Pyrimidine-Benzenoid | Moderate Anticancer |

| 2-(5-Pyrimidinyl)benzoic acid | Pyrimidine-Benzenoid | Weak Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.